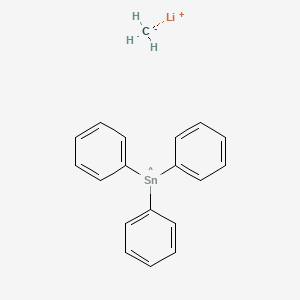
CID 73075838
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 73075838” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
The synthesis of CID 73075838 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis may include acids, bases, solvents, and catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and purification processes to obtain the compound in high purity and yield. The methods used are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
CID 73075838 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out under different conditions, depending on the desired product.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to achieve the desired outcomes.
Scientific Research Applications
CID 73075838 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, this compound may be used to study cellular processes and molecular interactions.
Medicine: The compound may have potential therapeutic applications, including drug development and disease treatment.
Industry: this compound is used in industrial processes, such as the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of CID 73075838 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific structure and properties of the compound.
Comparison with Similar Compounds
CID 73075838 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can be based on factors such as:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Biological Activity: The biological effects and mechanisms of action of similar compounds.
Applications: The specific applications and uses of this compound compared to other compounds.
Conclusion
This compound is a unique compound with diverse applications in scientific research, medicine, and industry Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for various studies and applications
Properties
Molecular Formula |
C19H18LiSn |
|---|---|
Molecular Weight |
372.0 g/mol |
InChI |
InChI=1S/3C6H5.CH3.Li.Sn/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H3;;/q;;;-1;+1; |
InChI Key |
XKIDPIPMTBWCQS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH3-].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















